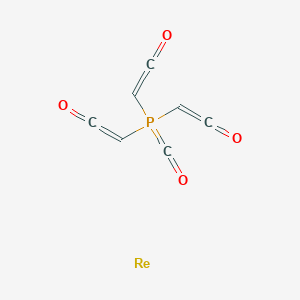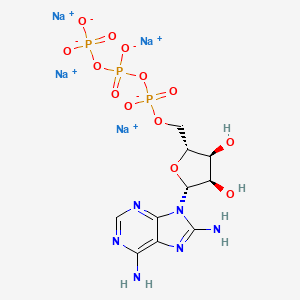
Acetic acid, imino-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, imino-, ethyl ester: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from acetic acid and ethyl alcohol, with an imino group replacing one of the hydrogen atoms in the acetic acid molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of acetic acid, imino-, ethyl ester typically involves the esterification reaction between acetic acid and ethyl alcohol in the presence of an acid catalyst. The reaction is as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
Concentrated sulfuric acid is commonly used as the catalyst. The reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the Fischer esterification process, which involves the reaction of acetic acid with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring specific catalysts and conditions.
Major Products Formed:
Hydrolysis: Acetic acid and ethyl alcohol.
Reduction: Ethyl alcohol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Applications De Recherche Scientifique
Acetic acid, imino-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, imino-, ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites . The ester can also interact with cellular membranes and proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Ethyl acetate: Another ester derived from acetic acid and ethyl alcohol, commonly used as a solvent.
Methyl acetate: An ester formed from acetic acid and methyl alcohol, also used as a solvent.
Propyl acetate: An ester derived from acetic acid and propyl alcohol, used in fragrances and flavoring agents.
Uniqueness: Acetic acid, imino-, ethyl ester is unique due to the presence of the imino group, which imparts distinct chemical and biological properties compared to other esters. This functional group can influence the reactivity and interaction of the compound with various molecular targets, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
101706-25-6 |
|---|---|
Formule moléculaire |
C4H7NO2 |
Poids moléculaire |
101.10 g/mol |
Nom IUPAC |
ethyl 2-iminoacetate |
InChI |
InChI=1S/C4H7NO2/c1-2-7-4(6)3-5/h3,5H,2H2,1H3 |
Clé InChI |
FCZFPMKLLXTSNP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)


![trisodium;4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]amino]butanoate](/img/structure/B14078483.png)

![Methyl 7-[3,5-dihydroxy-2-(3-hydroxy-3-methyloct-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B14078500.png)


![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)



